- Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)
1H-1,3-benzodiazol-5-amine structure
Product Name:1H-1,3-benzodiazol-5-amine
Numéro CAS:934-22-5
Le MF:C7H7N3
Mégawatts:133.150580644608
MDL:MFCD00465258
CID:806600
PubChem ID:253660004
Update Time:2025-06-12
1H-1,3-benzodiazol-5-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- Piscine à noyau: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- La clé Inchi: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- Sourire: N1C2C(=CC=C(C=2)N)NC=1
Propriétés calculées
- Qualité précise: 133.06400
- Masse isotopique unique: 133.063997
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 126
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 54.7
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.367
- Point de fusion: 162.0 to 167.0 deg-C
- Point d'ébullition: 222°C/3.5mmHg(lit.)
- Point d'éclair: 273.2℃
- Le PSA: 54.70000
- Le LogP: 1.72630
- λ max: 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-36
- Instructions de sécurité: S26; S36/37/39
- RTECS:DD5785000
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Room temperature
- Terminologie du risque:R36/37/38
1H-1,3-benzodiazol-5-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 725005-500MG |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 500mg |
¥864.6 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003539-250MG |
5-aminobenzimidazole |
934-22-5 | 250mg |
¥1143.73 | 2023-11-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02489-1000g |
1h-benzoimidazol-5-ylamine |
934-22-5 | 95% | 1000g |
$650 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 1g |
¥900.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2605-5g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 98.0%(GC&T) | 5g |
¥3130.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-5g |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥782.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-5g |
6-Aminobenzimidazole |
934-22-5 | ≥97% | 5g |
¥628.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-1g |
6-Aminobenzimidazole |
934-22-5 | 1g |
¥268.0 | 2021-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51560-200mg |
6-Aminobenzimidazole |
934-22-5 | 200mg |
¥78.0 | 2021-09-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853099-200mg |
5-Aminobenzimidazole |
934-22-5 | ≥97% | 200mg |
¥82.00 | 2022-01-10 |
1H-1,3-benzodiazol-5-amine Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Référence
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water, Green Chemistry, 2017, 19(14), 3400-3407
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Référence
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes, Chemistry - A European Journal, 2018, 24(54), 14418-14424
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Référence
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Référence
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines, Science (Washington, 2013, 342(6162), 1073-1076
Méthode de production 6
Méthode de production 7
Méthode de production 8
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Référence
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95
Méthode de production 9
Méthode de production 10
Conditions de réaction
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ; 5 min, rt
Référence
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature, Journal of Organic Chemistry, 2022, 87(2), 910-919
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Référence
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction, ChemistrySelect, 2017, 2(27), 8288-8295
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Référence
- Efficient and highly selective iron-catalyzed reduction of nitroarenes, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Référence
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Référence
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Référence
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics, Nano-Structures & Nano-Objects, 2017, 10, 116-124
Méthode de production 17
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Référence
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor, Reaction Chemistry & Engineering, 2019, 4(2), 346-350
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Référence
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates, Synthesis, 2006, (19), 3316-3340
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Référence
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups, Organic Letters, 2005, 7(22), 5087-5090
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Référence
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Numéro de commande:A11004
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:29
Prix ($):394.0
Courriel:sales@amadischem.com
1H-1,3-benzodiazol-5-amine Littérature connexe
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Pureté:99%
Quantité:100g
Prix ($):394.0